

# In Vitro Characterization of Gpr35 Modulator 2: A Technical Guide

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## Compound of Interest

Compound Name: *Gpr35 modulator 2*

Cat. No.: *B15572216*

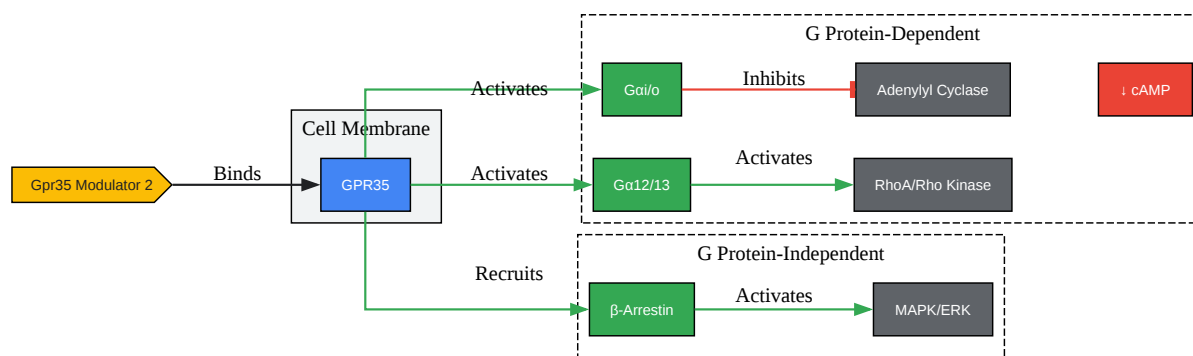
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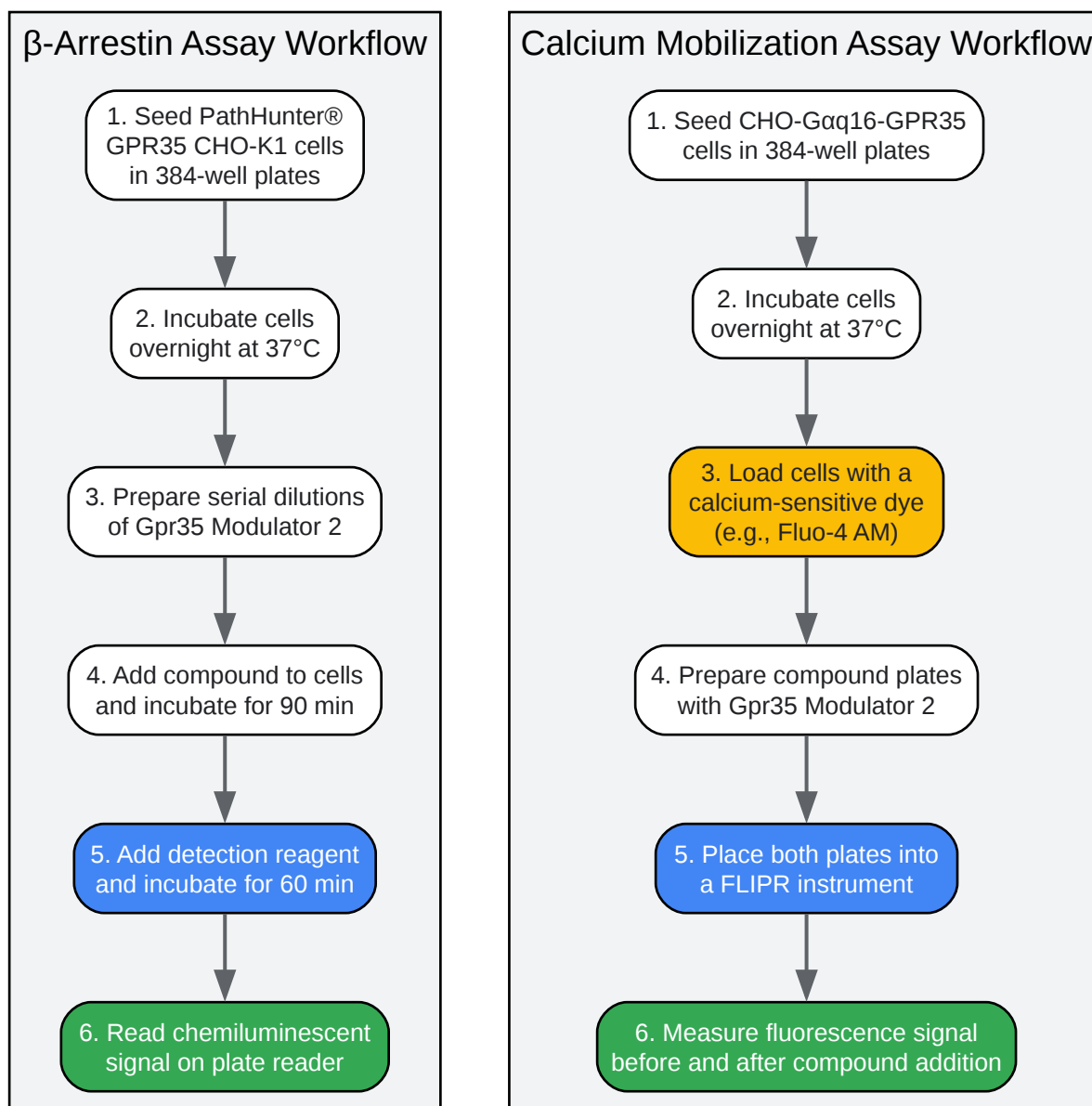
## Introduction

G protein-coupled receptor 35 (GPR35) is a class A orphan receptor implicated in a range of physiological and pathological processes, including inflammation, metabolic disorders, pain, and cancer.<sup>[1][2][3]</sup> Its expression in the lower intestine, colon, and various immune cells makes it a compelling therapeutic target.<sup>[3][4]</sup> GPR35 signaling is complex, primarily coupling to Gai/o and Gα12/13 protein families, which leads to the modulation of downstream signaling cascades.<sup>[1][5]</sup> Upon agonist binding, GPR35 can also recruit β-arrestins, which mediate receptor desensitization and initiate G protein-independent signaling.<sup>[5][6]</sup> This document provides a comprehensive in vitro pharmacological and functional characterization of a novel investigational compound, **Gpr35 Modulator 2**. The following sections detail the signaling pathways of GPR35, summarize the quantitative data for Modulator 2 in key functional assays, and provide detailed experimental protocols for researchers.

## GPR35 Signaling Pathways

GPR35 activation initiates multiple downstream signaling cascades. The receptor couples to Gai/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.<sup>[5][7]</sup> It also couples to Gα12/13, activating the RhoA signaling pathway, which is crucial for regulating the actin cytoskeleton and cell migration.<sup>[5][8]</sup> Furthermore, agonist-stimulated GPR35 recruits β-arrestin, which not only desensitizes the receptor but also acts as a scaffold for other signaling proteins, potentially activating pathways like the MAPK/ERK cascade in a G protein-independent manner.<sup>[5][6]</sup>





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